3-iodo-1-propyl-1H-pyrazol-5-amine
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Overview
Description
3-iodo-1-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 3-iodo-1-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-iodo-1-propyl-1H-pyrazole with ammonia or amines under controlled conditions . Industrial production methods may involve multi-step processes, including the iodination of pyrazole derivatives followed by alkylation and amination steps .
Chemical Reactions Analysis
3-iodo-1-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or copper . Major products formed from these reactions include substituted pyrazoles and fused heterocyclic compounds .
Scientific Research Applications
3-iodo-1-propyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodo-1-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity . The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-iodo-1-propyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:
- 3-amino-1-propyl-1H-pyrazole
- 3-iodo-1-methyl-1H-pyrazole
- 3-iodo-1-ethyl-1H-pyrazole
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity . The presence of the iodine atom in this compound imparts unique properties, making it distinct from its analogs .
Properties
Molecular Formula |
C6H10IN3 |
---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
5-iodo-2-propylpyrazol-3-amine |
InChI |
InChI=1S/C6H10IN3/c1-2-3-10-6(8)4-5(7)9-10/h4H,2-3,8H2,1H3 |
InChI Key |
OLWVXEMMEBIDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)I)N |
Origin of Product |
United States |
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